molecular formula C21H15FN2O2S B2615376 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896345-43-0

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2615376
CAS No.: 896345-43-0
M. Wt: 378.42
InChI Key: QBHSCABKUQPFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that features a benzo[d]oxazole ring, a phenyl group, and a fluorophenyl thioether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Attachment of the phenyl group: This step involves the coupling of the benzo[d]oxazole with a phenyl halide using a palladium-catalyzed cross-coupling reaction.

    Introduction of the thioether linkage: The final step involves the reaction of the intermediate with 4-fluorothiophenol under basic conditions to form the desired thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the thioether linkage.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, modified thioether linkages.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]oxazole ring and fluorophenyl thioether moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methylphenyl)thio)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S/c22-15-8-10-17(11-9-15)27-13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)26-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHSCABKUQPFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.